molecular formula C7H14N2O B2960327 2-Amino-4-isopropoxybutanenitrile CAS No. 1310210-89-9

2-Amino-4-isopropoxybutanenitrile

Cat. No. B2960327
CAS RN: 1310210-89-9
M. Wt: 142.202
InChI Key: YUWFPOOODXHADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-isopropoxybutanenitrile” is a chemical compound used in scientific research. It’s also known as “2-amino-4-(propan-2-yloxy)butanenitrile hydrochloride” with a molecular weight of 178.66 .

Scientific Research Applications

Biofuel Production

One significant application in scientific research is the development of biofuels, such as isobutanol. Research has focused on engineering microbial pathways for biofuel production, highlighting the importance of modifying amino acid pathways for the efficient synthesis of isobutanol under anaerobic conditions. The engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli demonstrate an innovative approach to overcoming cofactor imbalances, allowing for anaerobic isobutanol production at theoretical yields. This showcases the potential of genetic and enzymatic modifications in improving biofuel production processes (Bastian et al., 2011).

Synthetic Chemistry

In synthetic chemistry, the synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile has been explored, offering insights into the stability and yield improvements for the production of important synthetic intermediates. These intermediates are critical for the development of therapeutics for neurological disorders. An improved synthesis method involving Co(II) catalyzed reduction and Staudinger reduction provides a practical approach to enhancing the yield and stability of 4-aminobutanenitrile, suggesting that optimization of synthesis pathways can significantly impact the production of chemically related compounds (Capon et al., 2020).

properties

IUPAC Name

2-amino-4-propan-2-yloxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(2)10-4-3-7(9)5-8/h6-7H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWFPOOODXHADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-isopropoxybutanenitrile

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